Loprazolam

Description

Loprazolam is a DEA Schedule IV controlled substance. Substances in the DEA Schedule IV have a low potential for abuse relative to substances in Schedule III. It is a Depressants substance.

Loprazolam is an imidazobenzodiazepine with anxiolytic, anticonvulsant, hypnotic, sedative and skeletal muscle relaxant properties. It is indicated for the short-term treatment of insomnia including difficulty in falling asleep and/or frequent nocturnal awakenings. Loprazolam is recommended as a short-term therapy only, due to adverse events associated with the drug including dependence and withdrawal symptoms. It is a positive modulator of GABA-A receptor that enhances the inhibitory neurotransmission. It is not an FDA-approved drug.

Loprazolam (Triazulenone) marketed under the brand names Dormonoct, Havlane, Sonin, Somnovit, is a drug which is an imidazole benzodiazepine derivative. It possesses anxiolytic, anticonvulsant, sedative and skeletal muscle relaxant properties. It is available in 1 mg and 2 mg tablets. It is licensed and marketed for the short term treatment of moderately severe insomnia.

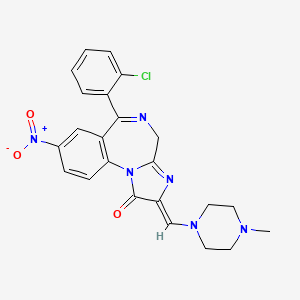

Structure

3D Structure

Properties

IUPAC Name |

(2Z)-6-(2-chlorophenyl)-2-[(4-methylpiperazin-1-yl)methylidene]-8-nitro-4H-imidazo[1,2-a][1,4]benzodiazepin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN6O3/c1-27-8-10-28(11-9-27)14-19-23(31)29-20-7-6-15(30(32)33)12-17(20)22(25-13-21(29)26-19)16-4-2-3-5-18(16)24/h2-7,12,14H,8-11,13H2,1H3/b19-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTEFBSAVJNEPTR-RGEXLXHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C=C2C(=O)N3C(=N2)CN=C(C4=C3C=CC(=C4)[N+](=O)[O-])C5=CC=CC=C5Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)/C=C\2/C(=O)N3C(=N2)CN=C(C4=C3C=CC(=C4)[N+](=O)[O-])C5=CC=CC=C5Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

70111-54-5 (methyl sulfate) | |

| Record name | Loprazolam [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061197737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30894873 | |

| Record name | Loprazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30894873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61197-73-7 | |

| Record name | Loprazolam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61197-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Loprazolam [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061197737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Loprazolam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13643 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Loprazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30894873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LOPRAZOLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/759N8462G8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Loprazolam's Modulation of GABA-A Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loprazolam, a benzodiazepine derivative, exerts its therapeutic effects as a hypnotic and anxiolytic agent through its interaction with the γ-aminobutyric acid type A (GABA-A) receptor. This document provides a detailed technical overview of the mechanism of action of Loprazolam at the GABA-A receptor. While specific quantitative data for Loprazolam is limited in publicly available literature, this guide synthesizes the established principles of benzodiazepine pharmacology to elucidate its function. It details the molecular interactions, signaling pathways, and the experimental protocols used to characterize such compounds. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Loprazolam's core mechanism of action.

Introduction: The GABA-A Receptor and Benzodiazepine Modulation

The GABA-A receptor is a pentameric ligand-gated ion channel that plays a crucial role in mediating fast inhibitory neurotransmission in the central nervous system.[1] The receptor is composed of a combination of different subunits, with the most common arrangement in the brain being two α, two β, and one γ subunit.[2] The specific subunit composition of the receptor determines its pharmacological properties, including its affinity and efficacy for various ligands.[3]

Benzodiazepines, including Loprazolam, are positive allosteric modulators (PAMs) of the GABA-A receptor.[4] They do not bind to the same site as the endogenous ligand, GABA, but rather to a distinct site located at the interface of the α and γ subunits.[1][5] This binding event induces a conformational change in the receptor that increases the frequency of chloride (Cl⁻) channel opening in the presence of GABA.[6] The resulting influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing a calming or sedative effect.[7]

Loprazolam's Mechanism of Action at the GABA-A Receptor

As a benzodiazepine, Loprazolam's primary mechanism of action is the positive allosteric modulation of the GABA-A receptor. This action enhances the inhibitory effects of GABA, leading to the drug's characteristic hypnotic and anxiolytic properties. The process can be broken down into the following key steps:

-

Binding to the Benzodiazepine Site: Loprazolam binds to the benzodiazepine binding pocket located at the interface between the α and γ subunits of the GABA-A receptor.[1][5] The affinity of this binding is a key determinant of the drug's potency.

-

Allosteric Modulation: This binding event does not directly open the chloride channel but instead enhances the receptor's affinity for GABA.[5]

-

Increased Channel Opening Frequency: In the presence of GABA, Loprazolam-bound receptors exhibit an increased frequency of chloride ion channel opening compared to receptors with only GABA bound.[6]

-

Neuronal Hyperpolarization: The increased influx of chloride ions through the channel leads to hyperpolarization of the postsynaptic neuron.

-

Inhibition of Neurotransmission: This hyperpolarization moves the neuron's membrane potential further from the threshold required to generate an action potential, resulting in a reduction in neuronal excitability and overall central nervous system depression.

The clinical effects of Loprazolam are directly related to this enhanced GABAergic inhibition in various brain regions.

Quantitative Pharmacology of Benzodiazepines

Table 1: Comparative Binding Affinities (Ki, nM) of Benzodiazepines for GABA-A Receptor α Subtypes

| Compound | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 | Reference |

| Diazepam-like (3-S) | 64 ± 2 | 61 ± 10 | 102 ± 7 | 31 ± 5 | [8] |

| Triazolam-like (2-S) | 663 ± 21 | 164 ± 15 | 656 ± 110 | 80 ± 4 | [8] |

Lower Ki values indicate higher binding affinity.

Table 2: Comparative Efficacy (Potentiation of GABA-induced Cl⁻ current) of Benzodiazepines

| Compound | Receptor Subtype | GABA EC50 Shift (Fold Decrease) | Maximal Potentiation (%) | Reference |

| Diazepam | α1β2γ2 | ~2-3 | ~200-300 | [7][9] |

| Lorazepam | Various | Data not uniformly available | Data not uniformly available | [10] |

A larger fold decrease in GABA EC50 and a higher maximal potentiation indicate greater efficacy.

Experimental Protocols

The quantitative data presented above are typically determined using two primary experimental techniques: radioligand binding assays and electrophysiology.

Radioligand Binding Assay

This technique is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

Protocol:

-

Membrane Preparation:

-

HEK293 cells are transiently transfected with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).

-

Cells are harvested and homogenized in a suitable buffer.

-

Cell membranes containing the receptors are isolated via centrifugation.

-

-

Binding Assay:

-

A constant concentration of a radiolabeled benzodiazepine ligand (e.g., [³H]flunitrazepam) is incubated with the prepared cell membranes.

-

Increasing concentrations of the unlabeled test compound (e.g., Loprazolam) are added to compete for binding with the radioligand.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled benzodiazepine (e.g., diazepam).

-

-

Data Analysis:

-

The amount of bound radioligand is measured using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to measure the functional effect of a compound on the GABA-A receptor, specifically its ability to potentiate GABA-induced currents.

Protocol:

-

Oocyte Preparation:

-

Xenopus laevis oocytes are harvested and injected with cRNAs encoding the desired GABA-A receptor subunits.

-

The oocytes are incubated for 2-4 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current recording).

-

The oocyte is perfused with a control solution and then with a solution containing a specific concentration of GABA to elicit a baseline current.

-

The oocyte is then co-perfused with the same concentration of GABA and varying concentrations of the test compound (e.g., Loprazolam).

-

-

Data Analysis:

-

The potentiation of the GABA-induced current by the test compound is measured.

-

Dose-response curves are generated to determine the EC50 value (the concentration of the compound that produces 50% of its maximal effect).

-

Visualizations

Signaling Pathway of Loprazolam at the GABA-A Receptor

Caption: Loprazolam's allosteric modulation of the GABA-A receptor signaling pathway.

Experimental Workflow for Radioligand Binding Assay

References

- 1. GABAA receptor - Wikipedia [en.wikipedia.org]

- 2. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GABA A/Bz receptor subtypes as targets for selective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hooked on benzodiazepines: GABAA receptor subtypes and addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Benzodiazepines: potentiation of a GABA inhibitory response in the dorsal raphe nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A site for the potentiation of GABA-mediated responses by benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differential effects of chronic lorazepam and alprazolam on benzodiazepine binding and GABAA-receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Loprazolam

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loprazolam, a potent imidazobenzodiazepine, is a short-acting hypnotic agent primarily used for the management of insomnia. Its chemical structure, characterized by a fused imidazole ring on the benzodiazepine core, confers a distinct pharmacological profile. This technical guide provides a comprehensive overview of the chemical structure of Loprazolam and a detailed, step-by-step account of its chemical synthesis, tailored for an audience of researchers, scientists, and professionals in drug development.

Chemical Structure of Loprazolam

Loprazolam is chemically designated as (2Z)-6-(2-chlorophenyl)-2-[(4-methyl-1-piperazinyl)methylene]-8-nitro-2,4-dihydro-1H-imidazo[1,2-a][1][2]benzodiazepin-1-one.[3] It is a complex heterocyclic system comprising a benzodiazepine ring fused with an imidazole ring, and further substituted with a chlorophenyl group, a nitro group, and a methylpiperazinyl methylene side chain.

Key Structural Features:

-

Imidazobenzodiazepine Core: This tricyclic system is fundamental to the pharmacological activity of Loprazolam.

-

2-Chlorophenyl Group at Position 6: This substitution is common among benzodiazepines and influences binding to the GABA-A receptor.

-

Nitro Group at Position 8: The presence and position of the nitro group can significantly impact the potency and metabolic profile of the compound.

-

(4-Methyl-1-piperazinyl)methylene Side Chain at Position 2: This basic side chain enhances the water solubility of the molecule and is crucial for its pharmacokinetic properties.

The key identifiers for Loprazolam are summarized in the table below.

| Identifier | Value |

| IUPAC Name | (2Z)-6-(2-chlorophenyl)-2-[(4-methyl-1-piperazinyl)methylene]-8-nitro-2,4-dihydro-1H-imidazo[1,2-a][1][2]benzodiazepin-1-one[3] |

| Molecular Formula | C23H21ClN6O3[4] |

| Molecular Weight | 464.91 g/mol [4] |

| CAS Number | 61197-73-7[4] |

| SMILES | CN1CCN(CC1)/C=C/2/C(=O)N3C(=N2)CN=C(C4=C3C=CC(=C4)--INVALID-LINK--[O-])C5=CC=CC=C5Cl |

Synthesis of Loprazolam

The synthesis of Loprazolam is a multi-step process that begins with the appropriately substituted aminobenzophenone. The most common synthetic route involves the construction of the benzodiazepine ring system, followed by the fusion of the imidazole ring, and finally, the introduction of the characteristic side chain. The synthesis is typically concluded by the formation of a pharmaceutically acceptable salt, such as the mesylate.

A widely practiced synthetic pathway is outlined below, commencing from 2-amino-5-nitro-2'-chlorobenzophenone.

Diagram: Synthesis of Loprazolam Mesylate.

Experimental Protocols

The following sections provide detailed experimental procedures for each key step in the synthesis of Loprazolam.

Step 1: Synthesis of 5-(2-chlorophenyl)-7-nitro-3H-1,4-benzodiazepine-2-thione (Intermediate B)

The initial step involves the conversion of the benzophenone to the corresponding benzodiazepine-2-thione.

-

Reactants:

Reactant Molecular Weight ( g/mol ) 2-amino-5-nitro-2'-chlorobenzophenone (A) 276.67 | Lawesson's Reagent | 404.47 |

-

Protocol: A mixture of 2-amino-5-nitro-2'-chlorobenzophenone and Lawesson's reagent in an appropriate high-boiling solvent such as toluene or xylene is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography on silica gel, to yield the desired thione.

Step 2: Synthesis of 2-carboxymethylamino-7-nitro-5-(2-chlorophenyl)-3H-1,4-benzodiazepine (Intermediate C)

The thione is then reacted with glycine to introduce the amino acid moiety.

-

Reactants:

Reactant Molecular Weight ( g/mol ) 5-(2-chlorophenyl)-7-nitro-3H-1,4-benzodiazepine-2-thione (B) 331.78 Glycine 75.07 | Sodium Carbonate (Na2CO3) | 105.99 |

-

Protocol: To a solution of 5-(2-chlorophenyl)-7-nitro-3H-1,4-benzodiazepine-2-thione in a mixture of ethanol and water, glycine and sodium carbonate are added.[5] The reaction mixture is heated to reflux and maintained at this temperature until the starting material is consumed, as indicated by TLC.[5] After cooling, the product is typically precipitated by the addition of water and collected by filtration. The crude product can be purified by recrystallization.

Step 3: Synthesis of 8-nitro-6-(2-chlorophenyl)-1,2-dihydro-1H,4H-imidazo[1,2-a][1][2]benzodiazepin-1-one (Intermediate D)

This step involves the intramolecular cyclization to form the fused imidazole ring.

-

Reactants:

Reactant Molecular Weight ( g/mol ) 2-carboxymethylamino-7-nitro-5-(2-chlorophenyl)-3H-1,4-benzodiazepine (C) 372.77 | Dicyclohexylcarbodiimide (DCC) | 206.33 |

-

Protocol: The amino acid derivative from the previous step is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran. Dicyclohexylcarbodiimide (DCC) is then added, and the mixture is stirred at room temperature.[5] The reaction leads to the formation of the cyclized product and dicyclohexylurea (DCU) as a byproduct. The DCU is removed by filtration, and the filtrate is concentrated. The crude product is then purified, for instance, by column chromatography.

Step 4: Synthesis of 8-nitro-2-(dimethylaminomethylene)-6-(2-chlorophenyl)-1,2-dihydro-1H,4H-imidazo[1,2-a][1][2]benzodiazepin-1-one (Intermediate E)

This reaction introduces a reactive group at the 2-position of the imidazo[1,2-a][1][2]benzodiazepin-1-one core.

-

Reactants:

Reactant Molecular Weight ( g/mol ) 8-nitro-6-(2-chlorophenyl)-1,2-dihydro-1H,4H-imidazo[1,2-a][1][2]benzodiazepin-1-one (D) 354.75 Dimethylformamide diethyl acetal (DMFDEA) 147.23 | Triethylamine (Et3N) | 101.19 |

-

Protocol: The imidazobenzodiazepinone is treated with dimethylformamide diethyl acetal in the presence of a base, such as triethylamine, in a solvent like benzene or toluene.[6] The mixture is heated to facilitate the reaction.[6] After the reaction is complete, the solvent and excess reagents are removed under vacuum, and the resulting crude product is used in the next step without further purification or after purification by chromatography.

Step 5: Synthesis of Loprazolam (free base) (Intermediate F)

The final step in the synthesis of the Loprazolam free base involves the reaction with N-methylpiperazine.

-

Reactants:

Reactant Molecular Weight ( g/mol ) 8-nitro-2-(dimethylaminomethylene)-6-(2-chlorophenyl)-1,2-dihydro-1H,4H-imidazo[1,2-a][1][2]benzodiazepin-1-one (E) 409.84 | N-methylpiperazine | 100.16 |

-

Protocol: The dimethylaminomethylene intermediate is dissolved in a high-boiling solvent like toluene, and N-methylpiperazine is added.[6] The mixture is heated at reflux for several hours.[6] Upon completion, the reaction mixture is cooled, and the product is isolated. Purification is typically achieved by recrystallization from a suitable solvent system.

Alternative Final Step: Condensation with 1-(dimethoxymethyl)-4-methylpiperazine

An alternative and often preferred final step involves the direct condensation of 8-nitro-6-(2-chlorophenyl)-1,2-dihydro-1H,4H-imidazo[1,2-a][1][2]benzodiazepin-1-one (Intermediate D) with 1-(dimethoxymethyl)-4-methylpiperazine.[6][7] This reaction directly yields the free base of Loprazolam.[6][7]

Step 6: Synthesis of Loprazolam Mesylate (Final Product G)

The free base of Loprazolam is often converted to its mesylate salt to improve its stability and solubility for pharmaceutical formulations.

-

Reactants:

Reactant Molecular Weight ( g/mol ) Loprazolam (free base) (F) 464.91 | Methanesulfonic acid (CH3SO3H) | 96.11 |

-

Protocol: Loprazolam free base is dissolved in a suitable organic solvent, such as ethanol or acetone. A solution of methanesulfonic acid in the same solvent is then added dropwise with stirring. The Loprazolam mesylate salt precipitates out of the solution and is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Quantitative Data Summary

The following table summarizes the molecular weights of the key compounds involved in the synthesis of Loprazolam. Yields for each step can vary depending on the specific reaction conditions and purification methods employed and should be determined empirically.

| Compound | Intermediate | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-amino-5-nitro-2'-chlorobenzophenone | A | C13H9ClN2O3 | 276.67 |

| 5-(2-chlorophenyl)-7-nitro-3H-1,4-benzodiazepine-2-thione | B | C15H10ClN3O2S | 331.78 |

| 2-carboxymethylamino-7-nitro-5-(2-chlorophenyl)-3H-1,4-benzodiazepine | C | C17H13ClN4O4 | 372.77 |

| 8-nitro-6-(2-chlorophenyl)-1,2-dihydro-1H,4H-imidazo[1,2-a][1][2]benzodiazepin-1-one | D | C17H11ClN4O3 | 354.75 |

| 8-nitro-2-(dimethylaminomethylene)-6-(2-chlorophenyl)-1,2-dihydro-1H,4H-imidazo[1,2-a][1][2]benzodiazepin-1-one | E | C20H17ClN6O3 | 409.84 |

| Loprazolam (free base) | F | C23H21ClN6O3 | 464.91 |

| Loprazolam Mesylate | G | C24H25ClN6O6S | 561.01 |

Conclusion

This technical guide has provided a detailed examination of the chemical structure of Loprazolam and a comprehensive, step-by-step methodology for its synthesis. The presented protocols and data are intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry and drug development. The synthesis of Loprazolam involves a series of complex organic transformations requiring careful control of reaction conditions to achieve optimal yields and purity. Further optimization of the described synthetic steps may be possible through the application of modern synthetic methodologies and process chemistry principles.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. N-[5-(2-Chlorophenyl)-7-nitro-3H-1,4-benzodiazepin-2-yl]glycine | 61198-00-3 | Benchchem [benchchem.com]

- 5. 7-Nitro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2(1H)-one | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. ijpsr.com [ijpsr.com]

- 7. Loprazolam mesylate, HR-158, RU-31158, Havlane, Dormonoct-药物合成数据库 [drugfuture.com]

Pharmacokinetics and pharmacodynamics of Loprazolam

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Loprazolam

Introduction

Loprazolam is a benzodiazepine medication possessing anxiolytic, anticonvulsant, hypnotic, sedative, and skeletal muscle relaxant properties.[1] It is primarily licensed and marketed for the short-term treatment of moderately-severe insomnia.[1][2] Patented in 1975 and introduced for medical use in 1983, Loprazolam is classified as an intermediate-acting benzodiazepine.[1][2] Its therapeutic profile is shaped by its distinct pharmacokinetic and pharmacodynamic characteristics. This guide provides a detailed overview of these properties for researchers, scientists, and drug development professionals.

Pharmacodynamics: Mechanism of Action and Effects

Loprazolam exerts its therapeutic effects by modulating the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system (CNS).[3]

Molecular Mechanism

The core mechanism of Loprazolam involves its interaction with the GABA-A receptor, a ligand-gated ion channel.[1][3]

-

Binding: Loprazolam acts as a positive allosteric modulator by binding to the benzodiazepine site on the GABA-A receptor, which is located at the interface between the alpha and gamma subunits.[1][3]

-

Potentiation of GABA: This binding enhances the effect of GABA on the receptor, increasing the affinity of GABA for its own binding site.[1][3]

-

Increased Channel Opening: The potentiation of GABAergic activity leads to an increased frequency of the chloride (Cl⁻) ion channel opening.[1]

-

Neuronal Hyperpolarization: The subsequent influx of chloride ions into the neuron causes hyperpolarization of the cell membrane, making the neuron less excitable and more resistant to stimulation.[3]

This overall calming effect on neural activity is responsible for Loprazolam's therapeutic properties, including sedation, anxiolysis, and muscle relaxation.[3]

Pharmacodynamic Effects

Loprazolam is effective in treating insomnia by hastening sleep onset, reducing nocturnal awakenings, and increasing total sleep duration.[2] In comparative studies, it has been shown to be at least as effective as triazolam, flurazepam, and nitrazepam.[2] Unlike some shorter-acting hypnotics, it may also reduce daytime anxiety following a nighttime dose.[2]

Adverse Effects: Side effects are consistent with other benzodiazepines and can include:[1]

-

Drowsiness

-

Lightheadedness and confusion

-

Muscle weakness

-

Ataxia (especially in the elderly)

-

Amnesia

-

Vertigo and headache

Higher doses (>1 mg) may lead to residual sedation or "hangover" effects.[2][4]

Pharmacokinetics: ADME Profile

The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion.

Absorption

Following oral administration, the time to reach peak plasma concentration (Tmax) for Loprazolam can be lengthy compared to other benzodiazepines. It takes approximately 3.5 hours for serum levels of Loprazolam and its active metabolite to peak.[1] In some studies, the mean Tmax has been observed to be around 4.95 hours, with considerable inter-individual variability (range 1-12 hours).[5] Taking the drug after a meal can further delay absorption and lower the peak concentration.[1]

Distribution

Like other benzodiazepines, Loprazolam is distributed throughout the body and is known to cross the blood-brain barrier to exert its effects on the CNS.

Metabolism

Loprazolam is metabolized in the liver.[1][3] Approximately half of each dose is converted into a pharmacologically active metabolite, a piperazine N-oxide, which has lesser potency than the parent compound.[1][6] The other half of the dose is excreted unchanged.[1] The half-life of this active metabolite is similar to that of Loprazolam itself.[1]

Excretion

Loprazolam and its metabolites are excreted renally (via the kidneys).[1][3]

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for Loprazolam.

| Parameter | Value | Population | Notes | Source |

| Time to Peak (Tmax) | ~3.5 hours | Healthy Adults | For Loprazolam + active metabolite. Can be longer if taken with food. | [1] |

| 1.6 - 2.7 hours | Young Subjects | For parent drug only. | [6] | |

| 4.95 hours (Range: 1-12 h) | Healthy Adults | For parent drug only. | [5] | |

| Elimination Half-Life (t½) | 6 - 12 hours | General | [1] | |

| 7 - 8 hours | Healthy Adults | [2] | ||

| 10.9 - 16.0 hours | Young & Elderly | Trend towards longer half-life in the elderly. | [6] | |

| ~19.8 hours | Elderly | Significantly more prolonged in the elderly. | [1] | |

| Active Metabolite | Piperazine N-Oxide | - | Has a half-life similar to the parent compound. | [1][6] |

| Metabolism | Hepatic | - | ~50% metabolized to active metabolite, ~50% unchanged. | [1] |

| Excretion | Renal | - | [1] |

Influence of Age

The pharmacokinetics of Loprazolam can be significantly altered in elderly populations.

-

Half-Life: The elimination half-life is often more prolonged in the elderly.[1][6][7] One study reported a half-life of 19.8 hours in older patients.[1]

-

Tmax and Cmax: At steady state, elderly volunteers have shown a significantly prolonged Tmax and a decline in peak plasma concentration (Cmax) compared to younger volunteers.[4][8]

-

AUC: The area under the plasma concentration-time curve (AUC) for both Loprazolam and its N-oxide metabolite has been found to be greater in the elderly, suggesting higher overall drug exposure.[6][7]

These age-related changes necessitate caution and often a lower starting dose (e.g., 0.5 mg) for older patients.[1][7]

Experimental Protocols

The characterization of Loprazolam's pharmacokinetics relies on structured clinical trials. Below is a generalized methodology derived from published studies.

Study Design for Pharmacokinetic Profiling

A typical study investigates the pharmacokinetic profile of single and/or steady-state doses in different populations (e.g., young vs. elderly).

-

Participants: Healthy, non-fasting volunteers are recruited, often separated into age-defined cohorts (e.g., 18-30 years and 60-80 years).[8]

-

Dosing Regimen:

-

Blood Sampling:

-

A baseline blood sample is taken prior to drug administration.[8]

-

Following administration, multiple blood samples are collected at predefined intervals (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, 18, and 24 hours post-dose) to capture the full concentration-time curve.[8] Samples are collected via a venous cannula.[8]

-

-

Sample Analysis:

-

Plasma is separated from the blood samples.

-

Loprazolam and its metabolite concentrations are determined using validated analytical methods, such as high-performance liquid chromatography (HPLC) with UV detection or a combination of HPLC and gas chromatography (GC).[6][8]

-

The drug is often isolated from plasma using a solid-phase extraction procedure before analysis.[4][8]

-

-

Pharmacokinetic Analysis: The plasma concentration data is used to calculate key parameters such as Cmax, Tmax, AUC, and elimination half-life (t½).

Conclusion

Loprazolam is an intermediate-acting benzodiazepine effective for the short-term management of insomnia. Its pharmacodynamic action is rooted in the positive allosteric modulation of the GABA-A receptor. The pharmacokinetic profile is characterized by a relatively long absorption phase and the formation of a less potent active metabolite. Significant differences in pharmacokinetic parameters, particularly a prolonged half-life and increased drug exposure (AUC) in the elderly, highlight the need for careful dose adjustments in this population. The detailed experimental protocols and data presented provide a foundational understanding for professionals in drug research and development.

References

- 1. Loprazolam - Wikipedia [en.wikipedia.org]

- 2. Loprazolam. A preliminary review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy in insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Loprazolam Mesylate? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics and pharmacodynamics following single and repeated nightly administrations of loprazolam, a new benzodiazepine hypnotic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of loprazolam and its principal metabolite in young subjects and elderly hospital patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Single dose pharmacokinetics and pharmacodynamics of oral loprazolam in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic profile of loprazolam in 12 young and 12 elderly healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery, Development, and Technical Profile of Loprazolam: An In-Depth Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loprazolam is a benzodiazepine derivative that emerged in the mid-1970s as a novel hypnotic agent for the short-term management of insomnia. This technical guide provides a comprehensive overview of the discovery, history, and development of Loprazolam, with a focus on its chemical synthesis, pharmacological properties, and clinical application. Detailed information on its mechanism of action at the γ-aminobutyric acid type A (GABAA) receptor, pharmacokinetic profile, and metabolism is presented. While specific quantitative binding affinity data for Loprazolam at GABAA receptor subtypes remains elusive in publicly accessible literature, this guide contextualizes its pharmacological profile within the broader class of benzodiazepines. Furthermore, a summary of key clinical trial findings is provided, alongside a discussion of its structure-activity relationship. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of hypnotic and anxiolytic drugs.

History and Discovery

Loprazolam was first patented in 1975 and subsequently introduced for medical use in 1983. It was developed as a hypnotic agent for the short-term treatment of moderate to severe insomnia. As a member of the benzodiazepine class, Loprazolam exhibits anxiolytic, anticonvulsant, hypnotic, sedative, and skeletal muscle relaxant properties.

Chemical Synthesis

Experimental Workflow: Synthesis of Loprazolam

Loprazolam: A Technical Guide to its Anxiolytic and Hypnotic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loprazolam, a member of the 1,4-benzodiazepine class, exhibits potent anxiolytic and hypnotic properties. Its therapeutic effects are primarily mediated through the allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. This technical guide provides a comprehensive overview of the pharmacodynamic and pharmacokinetic properties of Loprazolam, detailing its mechanism of action, receptor binding characteristics, and clinical efficacy. Methodologies for key preclinical and clinical assessments are described to provide a framework for future research and development.

Introduction

Loprazolam is a benzodiazepine derivative with established efficacy in the management of anxiety and insomnia. Like other benzodiazepines, its pharmacological profile is characterized by sedative, anxiolytic, muscle relaxant, and anticonvulsant effects. Understanding the intricate details of its interaction with the GABA-A receptor and its pharmacokinetic profile is crucial for optimizing its therapeutic use and for the development of novel compounds with improved safety and efficacy.

Mechanism of Action: Modulation of GABA-A Receptor Signaling

Loprazolam, as a positive allosteric modulator of the GABA-A receptor, does not directly activate the receptor but enhances the effect of the endogenous ligand, GABA. The binding of Loprazolam to the benzodiazepine site on the GABA-A receptor complex induces a conformational change that increases the affinity of GABA for its binding site. This leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.

Caption: Loprazolam's mechanism of action at the GABA-A receptor.

Quantitative Pharmacodynamic and Pharmacokinetic Data

| Parameter | Loprazolam | Diazepam | Lorazepam |

| Binding Affinity (Ki, nM) | |||

| α1β2γ2 | Data not available | ~3.4 | ~1.5 |

| α2β2γ2 | Data not available | ~3.4 | ~1.5 |

| α3β2γ2 | Data not available | ~3.4 | ~1.5 |

| α5β2γ2 | Data not available | ~3.4 | ~1.5 |

| Pharmacokinetics | |||

| Half-life (t½) | 6-8 hours | 20-100 hours (metabolites) | 10-20 hours |

| Time to Peak (Tmax) | ~1-6 hours | 1-1.5 hours | 2 hours |

| Protein Binding | High | 98-99% | 85-90% |

Note: Benzodiazepine Ki values are illustrative and sourced from various publications; they may vary based on experimental conditions.

Experimental Protocols

In Vitro Radioligand Binding Assay (General Protocol)

This protocol describes a standard method for determining the binding affinity of a compound like Loprazolam to GABA-A receptors.

Caption: Workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat cerebral cortex) is homogenized in a buffered solution and centrifuged to isolate the cell membranes containing the GABA-A receptors.

-

Incubation: The membranes are incubated with a known concentration of a radiolabeled ligand that binds to the benzodiazepine site (e.g., [3H]-flunitrazepam) and varying concentrations of the unlabeled test compound (Loprazolam).

-

Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Preclinical Assessment of Anxiolytic Activity: Elevated Plus-Maze

The elevated plus-maze (EPM) is a widely used behavioral assay to assess the anxiolytic effects of drugs in rodents.

Caption: Experimental workflow for the elevated plus-maze test.

Methodology:

-

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

-

Procedure: Rodents are administered Loprazolam or a vehicle control. After a set pre-treatment time, the animal is placed in the center of the maze.

-

Data Collection: The animal's behavior is recorded for a 5-minute session, typically using video-tracking software. Key parameters measured include the time spent in the open arms and the number of entries into the open and closed arms.

-

Interpretation: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

Clinical Assessment of Hypnotic Efficacy

Clinical trials for hypnotic agents like Loprazolam often rely on both objective and subjective measures of sleep.

Methodology:

-

Study Design: Double-blind, placebo-controlled, crossover or parallel-group designs are common.

-

Outcome Measures:

-

Polysomnography (PSG): Objective measure of sleep architecture, including sleep latency, total sleep time, sleep efficiency, and time spent in different sleep stages.

-

Sleep Questionnaires: Subjective assessments of sleep quality. Commonly used questionnaires include:

-

Leeds Sleep Evaluation Questionnaire (LSEQ): Assesses ease of getting to sleep, quality of sleep, ease of waking, and alertness the following morning.

-

Pittsburgh Sleep Quality Index (PSQI): A self-rated questionnaire that assesses sleep quality and disturbances over a 1-month period.

-

-

-

Data Analysis: Statistical comparison of sleep parameters between the Loprazolam and placebo groups.

Clinical Efficacy

Anxiolytic Effects

Clinical studies have demonstrated that Loprazolam is effective in reducing symptoms of anxiety. Its intermediate half-life may offer advantages over longer-acting benzodiazepines by potentially reducing the risk of next-day sedation.

Hypnotic Effects

Loprazolam has been shown to be an effective hypnotic, reducing sleep latency and the number of nocturnal awakenings, while increasing total sleep time. In comparative studies, its efficacy is comparable to other established benzodiazepine hypnotics.

Conclusion

Loprazolam is a well-characterized benzodiazepine with proven anxiolytic and hypnotic properties. Its mechanism of action through positive allosteric modulation of the GABA-A receptor is well-understood. While specific binding affinity data for Loprazolam is not extensively published, established methodologies are available for its determination. The preclinical and clinical experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of Loprazolam and related compounds for the treatment of anxiety and sleep disorders. Further research focusing on its binding profile to different GABA-A receptor subtypes could provide valuable insights into its specific pharmacological effects.

In-Vitro Binding Affinity of Loprazolam to Benzodiazepine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Loprazolam and Benzodiazepine Receptors

Loprazolam is an imidazobenzodiazepine derivative with hypnotic, anxiolytic, anticonvulsant, and sedative properties. Like other benzodiazepines, its pharmacological effects are mediated through its interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site itself. This binding event enhances the effect of GABA, leading to an increased frequency of chloride ion channel opening, resulting in hyperpolarization of the neuron and reduced neuronal excitability.[1]

The GABA-A receptor is a pentameric ligand-gated ion channel composed of different subunit combinations (e.g., α, β, γ). The benzodiazepine binding site is located at the interface of the α and γ subunits.[2] The affinity of a benzodiazepine for this site is a critical determinant of its potency and pharmacological profile.

Quantitative Analysis of Benzodiazepine Binding Affinity

The in-vitro binding affinity of a compound to its target receptor is typically quantified by parameters such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). A lower Kᵢ or IC₅₀ value signifies a higher binding affinity.

As of the latest literature review, specific in-vitro Kᵢ or IC₅₀ values for Loprazolam's binding to benzodiazepine receptors are not publicly available. However, literature does indicate that Loprazolam, as an imidazobenzodiazepine, possesses a high affinity for the benzodiazepine receptor.

For comparative purposes, the following table summarizes the in-vitro binding affinities of several common benzodiazepines to the GABA-A receptor, as determined by radioligand displacement assays.

| Compound | Kᵢ (nM) | Radioligand | Receptor Source | Reference |

| Diazepam | 4.1 | [³H]Flunitrazepam | Rat Cerebral Cortex | [3] |

| Lorazepam | 1.9 | [³H]Flunitrazepam | Rat Cerebral Cortex | [3] |

| Alprazolam | 2.8 | [³H]Flunitrazepam | Rat Cerebral Cortex | [3] |

| Clonazepam | 0.3 | [³H]Flunitrazepam | Rat Cerebral Cortex | [3] |

| Flunitrazepam | 1.1 | [³H]Flunitrazepam | Rat Cerebral Cortex | [3] |

Experimental Protocols for In-Vitro Binding Affinity Determination

The determination of a compound's binding affinity to benzodiazepine receptors is primarily achieved through radioligand binding assays. The following is a detailed protocol for a competitive displacement assay.

Objective:

To determine the in-vitro inhibition constant (Kᵢ) of Loprazolam for benzodiazepine receptors.

Materials and Reagents:

-

Test Compound: Loprazolam

-

Radioligand: [³H]Flunitrazepam or [³H]Ro15-1788 (Flumazenil)

-

Receptor Source: Membrane preparations from rat or mouse cerebral cortex, or cell lines expressing recombinant human GABA-A receptors.

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4)

-

Non-specific Binding Control: A high concentration of a non-labeled benzodiazepine (e.g., 10 µM Diazepam).

-

Scintillation Cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Dissect the cerebral cortex from rats or mice on ice.

-

Homogenize the tissue in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).

-

-

Binding Assay:

-

Set up assay tubes containing:

-

A fixed concentration of the radioligand (typically at or below its Kₑ value).

-

Increasing concentrations of the test compound (Loprazolam).

-

Membrane preparation (typically 100-200 µg of protein).

-

Assay buffer to a final volume.

-

-

For determining non-specific binding, a separate set of tubes is prepared containing the radioligand, membrane preparation, and a saturating concentration of a non-labeled benzodiazepine.

-

For determining total binding, a set of tubes is prepared with only the radioligand and membrane preparation.

-

Incubate the tubes at a specific temperature (e.g., 0-4°C or 37°C) for a sufficient time to reach equilibrium.

-

-

Termination of Binding and Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.

-

Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, using non-linear regression analysis.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:

-

Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

-

Where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

-

Visualizations

Experimental Workflow

References

Loprazolam Metabolism and Active Metabolites in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loprazolam is a benzodiazepine derivative with hypnotic and anxiolytic properties. Understanding its metabolic fate in preclinical models is crucial for predicting its pharmacokinetic and pharmacodynamic profile in humans, as well as for identifying potentially active or toxic metabolites. This document provides a comprehensive overview of the metabolism of loprazolam in key preclinical species, focusing on the metabolic pathways, the nature of the resulting metabolites, and the experimental methodologies used for their identification and quantification.

Metabolic Pathways of Loprazolam

The metabolism of loprazolam has been investigated in several preclinical species, primarily in rats and dogs, using both in vivo and in vitro models. The biotransformation of loprazolam is extensive and proceeds through several key pathways, which can vary significantly between species.

In the rat , the primary metabolic routes are:

-

Hydroxylation: Occurring on the benzodiazepine ring to form a diazepine-hydroxy metabolite.

-

Nitro-reduction and Acetylation: The nitro group is reduced to an amine and subsequently acetylated.

-

Glucuronidation: The hydroxylated metabolites are conjugated with glucuronic acid for excretion.[1]

In the dog , the metabolic profile differs notably:

-

N-oxidation: The formation of a piperazine-N-oxide is a significant pathway.[1][2]

-

Nitro-reduction: Under anaerobic conditions, the nitro group can be reduced to an amine.[2]

The following diagram illustrates the divergent metabolic pathways of loprazolam in rats and dogs based on available data.

Caption: Divergent metabolic pathways of loprazolam in rat and dog models.

Metabolite Profiles in Preclinical Species

The distribution and nature of metabolites vary between preclinical models, influencing the overall pharmacological and toxicological profile.

Rat Model

In vivo studies in rats show that the principal non-polar material in plasma is the diazepine-hydroxy compound, with very little parent loprazolam present.[1] The major metabolites found in urine and bile are the glucuronide conjugates of the hydroxylated and acetylated metabolites.[1] In vitro studies using rat liver microsomes under aerobic conditions identified the N-desmethyl metabolite and the diazepine-hydroxy metabolite, in addition to the piperazine-N-oxide.[2] In rat liver slices, the primary metabolite was the glucuronide of the hydroxy compound.[2]

Dog Model

In dogs, the piperazine-N-oxide is a significant metabolite found in both urine and bile.[1] This N-oxide was identified as the sole metabolite formed under aerobic conditions in dog liver slices and microsomes.[2] Plasma analysis in dogs revealed the presence of significant levels of unchanged loprazolam and lower levels of an unidentified metabolite.[1] When 14C-labeled loprazolam was administered, approximately 60% of the dose was excreted in the bile, indicating significant absorption.[3]

Quantitative Data on Loprazolam Metabolism

The following tables summarize the quantitative data available from preclinical studies.

Table 1: Distribution of ¹⁴C-Loprazolam and its Metabolites in Preclinical Models

| Species | Route | Matrix | % of Radioactivity / Key Finding | Reference |

|---|---|---|---|---|

| Rat | Oral/Parenteral | Feces | Principal route of excretion | [3] |

| Rat | N/A | Bile | 46% of dose excreted | [3] |

| Rat | N/A | Plasma | Principal non-polar material is the diazepine-hydroxy metabolite | [1] |

| Dog | Oral/Parenteral | Feces | Principal route of excretion | [3] |

| Dog | N/A | Bile | 60% of dose excreted | [3] |

| Dog | N/A | Plasma | Significant levels of loprazolam and piperazine-N-oxide |[1] |

Table 2: In Vitro Metabolites of Loprazolam in Liver Preparations

| Species | Liver Preparation | Incubation Condition | Major Metabolites Identified | Reference |

|---|---|---|---|---|

| Rat | Microsomes | Aerobic | Piperazine-N-oxide, N-desmethyl metabolite, Diazepine-hydroxy metabolite | [2] |

| Rat | Slices | Aerobic | Glucuronide of the hydroxy compound | [2] |

| Rat | Microsomes | Anaerobic | Nitro group reduced to amine | [2] |

| Dog | Microsomes & Slices | Aerobic | Piperazine-N-oxide | [2] |

| Dog | Slices | Anaerobic | Nitro group reduced to amine |[2] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of metabolic studies. The following sections outline the typical protocols employed in the preclinical evaluation of loprazolam.

In Vivo Metabolism Studies

These studies are designed to understand the absorption, distribution, metabolism, and excretion (ADME) of loprazolam in a whole-animal system.

Objective: To identify and quantify loprazolam and its metabolites in various biological matrices following administration to preclinical species.

Typical Protocol:

-

Test Article: ¹⁴C-labeled loprazolam is often used to facilitate the tracking of all drug-related material.[1][3]

-

Dosing: The compound is administered via oral or parenteral routes.[3]

-

Sample Collection:

-

Urine and Feces: Collected over a period of several days (e.g., 72 hours) to determine the primary routes of excretion.[4]

-

Bile: In surgically prepared animals (e.g., bile-duct cannulated), bile is collected to assess biliary excretion.[3]

-

Blood/Plasma: Serial blood samples are collected at various time points to determine the plasma concentration-time profile of the parent drug and its metabolites.[1]

-

-

Sample Analysis:

-

Extraction: Metabolites are extracted from plasma, urine, and bile using techniques like liquid-liquid extraction or solid-phase extraction.

-

Separation and Identification: High-Performance Liquid Chromatography (HPLC) is used to separate the parent drug from its metabolites.[1][4] Identification is confirmed by co-chromatography with authentic standards and by mass spectrometry (MS).[1][2]

-

Quantification: Radioactivity counting is used for ¹⁴C-labeled studies. For non-labeled studies, HPLC with UV or MS detection is employed for quantification.[5][6]

-

The workflow for a typical in vivo study is depicted below.

Caption: Workflow for a typical in vivo loprazolam metabolism study.

In Vitro Metabolism Studies

In vitro systems, particularly liver preparations, are used to investigate specific metabolic pathways and to compare metabolic profiles across species in a controlled environment.

Objective: To identify the metabolites of loprazolam produced by liver enzymes and to elucidate the primary metabolic pathways.

Typical Protocol:

-

Liver Preparations:

-

Microsomes: Prepared from the livers of preclinical species (rats, dogs) by differential centrifugation.[2][7] Microsomes are a rich source of cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes.[8]

-

Liver Slices: Thin slices of liver tissue are used, which retain a more complete set of metabolic enzymes and cellular architecture.[2]

-

-

Incubation:

-

Loprazolam is incubated with the liver preparation in a buffered solution.

-

The incubation mixture contains necessary cofactors, such as NADPH for CYP-mediated reactions.

-

Incubations can be performed under aerobic or anaerobic conditions to investigate different types of reactions (e.g., oxidative vs. reductive).[2]

-

-

Sample Analysis:

-

The reaction is stopped, and the mixture is processed to separate the metabolites from the biological matrix.

-

Metabolites are identified and characterized using chromatographic and mass spectrometric techniques, similar to in vivo studies.[2]

-

The workflow for a typical in vitro study is outlined in the diagram below.

Caption: Workflow for a typical in vitro loprazolam metabolism study.

Active Metabolites

The primary pharmacologically active metabolite of loprazolam that has been identified is the piperazine N-oxide.[9] This metabolite is found in significant quantities in dogs.[1] In contrast, studies on the related benzodiazepine lorazepam indicate that its major metabolite, lorazepam glucuronide, does not have demonstrable CNS activity in animals.[10] For alprazolam, its hydroxylated metabolites have lower benzodiazepine receptor affinity than the parent compound.[11] The pharmacological activity of loprazolam's other metabolites, such as the diazepine-hydroxy compound in rats, requires further characterization.

Conclusion

The preclinical metabolism of loprazolam is characterized by significant species differences. In rats, hydroxylation and subsequent glucuronidation are the predominant pathways, while in dogs, N-oxidation is a major route, leading to the formation of the active metabolite, piperazine-N-oxide. This technical guide summarizes the key metabolic pathways, metabolite profiles, and experimental protocols used to study loprazolam in preclinical models. These findings are critical for the extrapolation of preclinical data to humans and for the comprehensive assessment of the drug's efficacy and safety profile.

References

- 1. Metabolism of loprazolam in rat, dog and man in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of loprazolam in rat- and dog-liver preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Disposition of 14C-loprazolam in animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative metabolic disposition of oral doses of omeprazole in the dog, rat, and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dspace.library.uu.nl [dspace.library.uu.nl]

- 6. Pharmacokinetic profile of loprazolam in 12 young and 12 elderly healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of loprazolam and its principal metabolite in young subjects and elderly hospital patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lorazepam - Wikipedia [en.wikipedia.org]

- 11. Alprazolam pharmacokinetics, metabolism, and plasma levels: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Loprazolam: Molecular Characteristics, Synthesis, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loprazolam is a short-acting benzodiazepine derivative with potent hypnotic, anxiolytic, anticonvulsant, and sedative properties.[1] It is primarily indicated for the short-term management of severe insomnia that is debilitating or causing extreme distress to the individual. Belonging to the nitrobenzodiazepine class, its chemical structure is distinguished by a nitro group, which influences its metabolic profile and duration of action. This technical guide provides a comprehensive overview of Loprazolam, including its molecular formula, IUPAC name, detailed synthesis protocol, mechanism of action, pharmacokinetic properties, and a representative analytical methodology.

Molecular and Physicochemical Properties

Loprazolam is a crystalline solid. A summary of its key identifiers and properties is presented in Table 1.

Table 1: Key Identifiers and Physicochemical Properties of Loprazolam

| Property | Value |

| Molecular Formula | C₂₃H₂₁ClN₆O₃ |

| IUPAC Name | (2Z)-6-(2-chlorophenyl)-2-[(4-methyl-1-piperazinyl)methylene]-8-nitro-2,4-dihydro-1H-imidazo[1,2-a][1][2]benzodiazepin-1-one |

| Molar Mass | 464.91 g/mol [1] |

| CAS Number | 61197-73-7 |

| Appearance | Crystalline solid |

| Therapeutic Class | Hypnotic, Sedative, Benzodiazepine |

Synthesis of Loprazolam Mesylate

The synthesis of Loprazolam Mesylate involves a multi-step process, beginning with the formation of the benzodiazepine core, followed by the construction of the fused imidazole ring and subsequent functionalization. The following is a detailed experimental protocol adapted from the literature.[2][3]

Experimental Protocol: Synthesis of Loprazolam Mesylate

Step 1: Synthesis of 2-carboxymethylamino-7-nitro-5-(2-chlorophenyl)-3H-1,4-benzodiazepine (II)

-

In a round-bottom flask equipped with a reflux condenser, dissolve 5-(2-chlorophenyl)-7-nitro-3H-1,4-benzodiazepine-2-thione (I) in a mixture of ethanol and water.

-

Add glycine (A) and sodium carbonate (Na₂CO₃) to the solution.

-

Heat the mixture to reflux and maintain for a sufficient time to ensure complete reaction, monitoring by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with a suitable acid.

-

The product (II) will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 8-nitro-(2-chlorophenyl)-1,2-dihydro-1H,4H-imidazo[1,2-a][1][2]benzodiazepin-1-one (III)

-

Dissolve the product from Step 1 (II) in anhydrous methylene chloride.

-

Add dicyclohexylcarbodiimide (DCC) to the solution.

-

Stir the reaction mixture at room temperature until the cyclization is complete (monitor by TLC).

-

The dicyclohexylurea byproduct will precipitate. Remove it by filtration.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude product (III), which can be purified by column chromatography.

Step 3: Synthesis of 8-nitro-2-(dimethylaminomethylene)-6-(2-chlorophenyl)-1,2-dihydro-1H, 4H-imidazo[1,2a][1][2]benzodiazepin-1-one (IV)

-

Dissolve the cyclized product (III) in benzene.

-

Add triethylamine and dimethylformamide diethylacetal (B) to the solution.

-

Reflux the mixture, monitoring the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture and wash with water to remove excess reagents.

-

Dry the organic layer and evaporate the solvent to obtain the crude product (IV).

Step 4: Synthesis of 8-nitro-(2-chlorophenyl)-2-(N-methylpiperazin-1-ylmethylene)-1,2-dihydro-1H, 4H-imidazo[1,2a][1][2] benzodiazepin-1-one (V, Loprazolam free base)

-

Dissolve the product from Step 3 (IV) in toluene.

-

Add N-methylpiperazine (C) and heat the mixture to reflux.

-

Monitor the reaction by TLC until completion.

-

Cool the reaction mixture and wash with water.

-

Dry the organic layer and remove the solvent under reduced pressure to yield the Loprazolam free base (V).

Step 5: Synthesis of Loprazolam Mesylate

-

Dissolve the Loprazolam free base (V) in a suitable solvent such as acetone or ethyl acetate.

-

Add one equivalent of methanesulfonic acid dropwise with stirring.

-

The Loprazolam Mesylate salt will precipitate.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final product.

Caption: Synthetic workflow for Loprazolam Mesylate.

Mechanism of Action

Loprazolam, like other benzodiazepines, exerts its therapeutic effects by modulating the gamma-aminobutyric acid (GABA) system in the central nervous system. Specifically, it acts as a positive allosteric modulator of the GABA-A receptor.[1] The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability.

Loprazolam binds to a specific site on the GABA-A receptor, distinct from the GABA binding site, known as the benzodiazepine (BZD) receptor. This binding enhances the affinity of GABA for its receptor, thereby increasing the frequency of chloride channel opening and potentiating the inhibitory effect of GABA. This widespread neuronal inhibition results in the sedative, hypnotic, anxiolytic, and anticonvulsant effects of Loprazolam.

Caption: Loprazolam's modulation of the GABA-A receptor signaling pathway.

Pharmacokinetic Profile

The pharmacokinetic profile of Loprazolam has been studied in various populations. A summary of key pharmacokinetic parameters is presented in Table 2.

Table 2: Pharmacokinetic Parameters of Loprazolam (1 mg oral dose)

| Parameter | Young Adults (18-30 years) | Elderly (60-80 years) |

| Tmax (Time to Peak Plasma Concentration) | ~3.5 hours | Significantly prolonged vs. young adults |

| Cmax (Peak Plasma Concentration) | Variable | Lower than in young adults |

| **Elimination Half-life (t₁/₂) ** | 6-12 hours[1] | ~19.8 hours[1] |

| Metabolism | Hepatic, to an active metabolite (piperazine N-oxide) and other inactive metabolites.[1] | Reduced metabolic clearance compared to young adults. |

| Excretion | Primarily renal.[1] | Slower excretion rate. |

Note: The pharmacokinetics of Loprazolam can be influenced by factors such as age, liver function, and co-administration of other drugs.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The quantification of Loprazolam in pharmaceutical formulations and biological matrices is crucial for quality control and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed and robust method for this purpose. While a specific validated method for Loprazolam is detailed in the cited literature, a general experimental protocol for the analysis of benzodiazepines in tablets is outlined below.[4]

Experimental Protocol: HPLC Analysis of Loprazolam Tablets

1. Instrumentation and Chromatographic Conditions:

-

HPLC System: An isocratic HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A degassed mixture of a suitable buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) in an appropriate ratio.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Determined by the UV absorbance maximum of Loprazolam.

-

Injection Volume: 20 µL.

-

Temperature: Ambient.

2. Preparation of Standard Solutions:

-

Prepare a stock solution of Loprazolam reference standard of a known concentration in the mobile phase or a suitable solvent.

-

Prepare a series of working standard solutions by diluting the stock solution to cover a range of concentrations expected in the samples.

3. Preparation of Sample Solutions (from tablets):

-

Weigh and finely powder a number of Loprazolam tablets (e.g., 20) to obtain a homogenous sample.

-

Accurately weigh a portion of the powdered tablets equivalent to a specific amount of Loprazolam.

-

Transfer the weighed powder to a volumetric flask and add a portion of the mobile phase.

-

Sonicate the mixture for a specified time to ensure complete dissolution of the active ingredient.

-

Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm membrane filter to remove any undissolved excipients.

4. Analysis:

-

Inject the standard solutions into the HPLC system to construct a calibration curve by plotting peak area against concentration.

-

Inject the sample solutions into the HPLC system.

-

Identify the Loprazolam peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of Loprazolam in the sample by comparing its peak area to the calibration curve.

Caption: General workflow for the HPLC analysis of Loprazolam tablets.

Conclusion

Loprazolam remains a significant therapeutic agent for the short-term treatment of severe insomnia. Its efficacy is rooted in its potentiation of GABAergic inhibition in the central nervous system. A thorough understanding of its synthesis, mechanism of action, and pharmacokinetic profile, as outlined in this technical guide, is essential for researchers and professionals involved in its study and in the development of related compounds. The provided experimental protocols offer a foundational framework for the synthesis and analysis of this important hypnotic agent.

References

Loprazolam's Effects on Neuronal Excitability and Chloride Ion Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loprazolam, a benzodiazepine derivative, exerts its therapeutic effects as a sedative-hypnotic by modulating neuronal excitability. This technical guide provides a comprehensive overview of the core mechanisms of Loprazolam's action, focusing on its interaction with γ-aminobutyric acid type A (GABA-A) receptors and the subsequent effects on chloride ion channels. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Loprazolam is a benzodiazepine used for the short-term treatment of insomnia. Like other benzodiazepines, its primary mechanism of action involves the potentiation of the inhibitory neurotransmitter GABA, leading to a decrease in neuronal excitability. Understanding the precise molecular interactions and their quantitative consequences is crucial for the development of novel therapeutics with improved efficacy and safety profiles. This guide delves into the specifics of Loprazolam's effects at the neuronal level.

Mechanism of Action: Potentiation of GABAergic Neurotransmission

Loprazolam acts as a positive allosteric modulator of the GABA-A receptor, a ligand-gated ion channel permeable to chloride ions (Cl⁻). The binding of GABA to its receptor is enhanced in the presence of Loprazolam, leading to an increased frequency of channel opening, a greater influx of chloride ions, and subsequent hyperpolarization of the neuronal membrane. This hyperpolarization makes the neuron less likely to fire an action potential, resulting in the observed central nervous system depressant effects.

The GABA-A receptor is a pentameric structure typically composed of two α, two β, and one γ subunit. The binding site for benzodiazepines, including Loprazolam, is located at the interface between the α and γ subunits.

GABAergic Signaling Pathway

The following diagram illustrates the key steps in the GABAergic signaling pathway and the modulatory role of Loprazolam.

Quantitative Data on Loprazolam's Effects

Table 1: Predicted Binding Affinities of Benzodiazepines for the GABA-A Receptor (α1β2γ2 subtype)

| Compound | Predicted Binding Affinity (kcal/mol) |

| Alprazolam | -8.3 |

| Midazolam | -7.9 |

| Temazepam | -7.7 |

| Clonazepam | -7.6 |

| Loprazolam (structurally similar compounds) | (Estimated in a similar range) |

| Lorazepam | -7.6 |

| Bromazepam | -7.4 |

| Nitrazepam | -7.3 |

| Flurazepam | -6.8 |

Note: Data is derived from in silico molecular docking studies and represents predicted binding affinities. Lower values indicate a higher predicted binding affinity. Experimental values may vary.

Experimental Protocols

The following sections detail standardized protocols used to investigate the effects of benzodiazepines like Loprazolam on neuronal excitability and chloride ion channels.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of Loprazolam for the benzodiazepine binding site on the GABA-A receptor.

Methodology:

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cortex) or cells expressing specific GABA-A receptor subtypes in a suitable buffer.

-

Centrifuge the homogenate to pellet the membranes containing the receptors.

-

Wash the membrane pellet multiple times to remove endogenous substances.

-

-

Binding Assay:

-

Incubate the prepared membranes with a radiolabeled benzodiazepine ligand (e.g., [³H]-Flunitrazepam) of known affinity and concentration.

-

Add varying concentrations of unlabeled Loprazolam to compete with the radioligand for binding to the receptor.

-

Allow the reaction to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the incubation mixture to separate receptor-bound radioligand from the unbound radioligand.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of radioligand binding against the concentration of Loprazolam to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of Loprazolam that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in a single neuron.

Objective: To quantify the effect of Loprazolam on GABA-evoked chloride currents.

Methodology:

-

Cell Preparation:

-

Prepare primary neuronal cultures (e.g., hippocampal or cortical neurons) or acute brain slices.

-

-

Recording Setup:

-

Use a patch-clamp amplifier and data acquisition system.

-

Pull glass micropipettes to a resistance of 3-7 MΩ.

-

Fill the micropipette with an internal solution mimicking the intracellular ionic composition.

-

-

Recording Procedure:

-

Establish a whole-cell patch-clamp configuration on a visually identified neuron.

-

Voltage-clamp the neuron at a holding potential of -70 mV.

-

Apply a known concentration of GABA to evoke an inward chloride current.

-

Record the baseline GABA-evoked current.

-

Perfuse the bath with a solution containing Loprazolam at a desired concentration.

-

Apply GABA again in the presence of Loprazolam and record the potentiated current.

-

Wash out Loprazolam and record the recovery of the GABA-evoked current.

-

-

Data Analysis:

-

Measure the peak amplitude, rise time, and decay kinetics of the GABA-evoked currents before, during, and after Loprazolam application.

-

Construct a dose-response curve by applying different concentrations of Loprazolam to determine its EC₅₀ for potentiation of the GABA response.

-

Conclusion

Loprazolam's mechanism of action is well-established as a positive allosteric modulator of the GABA-A receptor, leading to a reduction in neuronal excitability through enhanced chloride ion influx. While specific quantitative data for Loprazolam remains somewhat limited in publicly accessible literature, the experimental protocols detailed in this guide provide a robust framework for its further investigation. Future research focusing on obtaining precise binding affinities for various GABA-A receptor subtypes and detailed characterization of its effects on single-channel kinetics will be invaluable for the development of next-generation therapeutics with optimized pharmacological profiles.

Methodological & Application

Application Notes and Protocols: Loprazolam Dose-Response in Rodent Anxiety Models

For Researchers, Scientists, and Drug Development Professionals

Introduction